4-chloro-6-(2-methyl-1H-imidazol-1-yl)-2-(methylsulfanyl)pyrimidine
CAS No.: 478258-58-1
Cat. No.: VC7695110
Molecular Formula: C9H9ClN4S
Molecular Weight: 240.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478258-58-1 |
|---|---|
| Molecular Formula | C9H9ClN4S |
| Molecular Weight | 240.71 |
| IUPAC Name | 4-chloro-6-(2-methylimidazol-1-yl)-2-methylsulfanylpyrimidine |
| Standard InChI | InChI=1S/C9H9ClN4S/c1-6-11-3-4-14(6)8-5-7(10)12-9(13-8)15-2/h3-5H,1-2H3 |
| Standard InChI Key | RXGHOUIFPTVCEE-UHFFFAOYSA-N |
| SMILES | CC1=NC=CN1C2=CC(=NC(=N2)SC)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrimidine ring substituted at the 2-, 4-, and 6-positions with methylsulfanyl, chlorine, and 2-methylimidazole groups, respectively. The planar pyrimidine core () facilitates π-π stacking interactions, while the imidazole moiety introduces hydrogen-bonding capabilities through its nitrogen atoms. The methylsulfanyl group at position 2 contributes to lipophilicity, influencing membrane permeability.
Table 1: Key Structural and Physical Properties
| Property | Value/Descriptor |
|---|---|
| IUPAC Name | 4-chloro-6-(2-methylimidazol-1-yl)-2-methylsulfanylpyrimidine |
| Molecular Formula | |
| Molecular Weight | 240.71 g/mol |
| SMILES | CC1=NC=CN1C2=CC(=NC(=N2)SC)Cl |
| InChIKey | RXGHOUIFPTVCEE-UHFFFAOYSA-N |
| Solubility (aqueous) | Not experimentally determined |
The chlorine atom at position 4 serves as a potential site for nucleophilic substitution reactions, enabling structural diversification. X-ray crystallography data, though currently unavailable, would provide critical insights into bond angles and dihedral conformations influencing bioactivity.
Synthesis and Optimization Strategies
Primary Synthetic Routes
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 2-Methylimidazole, KCO, DMF, 80°C | 65% |
| 2 | NaSCH, DMSO, RT | 78% |
Regioselectivity challenges arise during the initial substitution step, as competing reactions at position 4 can occur. Microwave-assisted synthesis has been explored to enhance reaction rates and selectivity, though optimization remains ongoing .
Purification and Characterization
Column chromatography (silica gel, ethyl acetate/hexane gradient) remains the standard purification method. Purity verification employs reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Mass spectrometry (ESI+) confirms the molecular ion peak at m/z 241.03 [M+H].
Biological Activity and Mechanisms
Antimicrobial Profile
In vitro assays against Gram-positive bacteria (e.g., Staphylococcus aureus) show MIC values ranging from 8–32 μg/mL, outperforming standard antibiotics like ampicillin in resistant strains. Antifungal activity against Candida albicans demonstrates dose-dependent inhibition of hyphal transition, a critical virulence factor.
Table 3: Comparative Antimicrobial Activity
| Organism | MIC (μg/mL) | Reference Compound | MIC (μg/mL) |
|---|---|---|---|
| S. aureus (MRSA) | 16 | Vancomycin | 2 |
| E. coli | >64 | Ciprofloxacin | 0.5 |
| C. albicans | 32 | Fluconazole | 4 |
The limited Gram-negative activity likely stems from reduced permeability through outer membrane porins, a common challenge for hydrophobic compounds .
Putative Mechanisms of Action
Molecular docking studies suggest dual targeting:
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Dihydrofolate reductase (DHFR) inhibition: The pyrimidine core mimics dihydrofolate, binding to the enzyme's active site with in preliminary assays .
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CYP51 interaction: The imidazole moiety coordinates the heme iron in fungal lanosterol 14α-demethylase, disrupting ergosterol biosynthesis ().
Structure-Activity Relationship (SAR) Insights
Critical Substituent Effects
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Position 6 (Imidazole):
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Position 2 (Methylsulfanyl):
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Conversion to sulfoxide reduces logP from 2.1 to 0.9, drastically lowering membrane permeability.
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Replacement with methoxy group decreases S. aureus activity 8-fold, highlighting the role of sulfur in target interactions.
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Future Directions and Challenges
Targeted Modifications
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Position 4 functionalization: Introducing amino or hydrazine groups may enhance DHFR binding affinity.
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Chiral analogs: Separation of atropisomers arising from restricted imidazole-pyrimidine rotation could reveal enantiomer-specific activities.
Formulation Development
Nanoemulsion systems using medium-chain triglycerides (MCT) show promise in improving oral absorption, with preliminary data indicating 2.3-fold higher C compared to aqueous suspensions.
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